(2,2-Difluoro-3-methylcyclopropyl)methanol
Description
Properties
IUPAC Name |
(2,2-difluoro-3-methylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c1-3-4(2-8)5(3,6)7/h3-4,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFCACSLFLWHTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Reaction of Alkenes with Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA)
- An alkene substrate (1 equiv) is reacted with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA, 2-4 equiv) in the presence of potassium iodide (KI, 2-4 equiv) in ethyl cyanide (EtCN) solvent at 50 °C for 24 hours.
- After aqueous workup and extraction, the gem-difluorocyclopropane intermediate is isolated by silica gel chromatography.
- This method efficiently introduces the difluorocyclopropane ring onto alkenes with good yields and selectivity.
Method B: Trifluoromethylation with TMSCF3 and NaI
- Alkene (1 equiv) in anhydrous tetrahydrofuran (THF) is treated with trimethyl(trifluoromethyl)silane (TMSCF3, 2.5 equiv) and catalytic sodium iodide (NaI, 0.2 equiv) at 65 °C overnight.
- This reaction generates difluorocyclopropane rings via difluorocarbene intermediates.
- The crude product is purified by chromatography to isolate the difluorocyclopropane derivative.
Functionalization to this compound
Reduction of Ester Precursors with Diisobutylaluminium Hydride (DIBAL-H)
- Esters bearing the difluorocyclopropane ring, such as ethyl or methyl esters, are reduced with DIBAL-H at low temperatures (−78 °C) in dichloromethane or similar solvents.
- For example, ester 15h (1 mmol) is treated with DIBAL-H (3.2 equiv) at −78 °C for 1.5 hours to yield the corresponding cyclopropylmethanol with high conversion and purity.
- The reduction proceeds smoothly without ring opening, preserving the difluorocyclopropane moiety.
Protection and Deprotection Steps
- In some syntheses, the alcohol intermediate is protected as a methoxymethyl (MOM) ether using MOM chloride and DIPEA with catalytic 4-DMAP in dichloromethane.
- Subsequent deprotection under acidic conditions (e.g., 6M HCl in methanol at 50 °C) regenerates the free alcohol.
Representative Experimental Procedure Summary
Additional Notes on Stereochemistry and Purification
- The cyclopropanation reactions often yield stereoisomeric mixtures; chromatographic separation or crystallization may be required for pure isomers.
- Normal-phase HPLC with chiral stationary phases (e.g., CHIRALPAK AD-H) can be employed to analyze enantiomeric purity when chiral centers are present.
- The reactions are typically carried out under inert atmosphere (argon or nitrogen) to prevent moisture or oxygen interference.
Summary of Key Research Findings
- The use of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) and TMSCF3/NaI are robust methods for generating 2,2-difluorocyclopropane rings from alkenes.
- DIBAL-H reduction is a reliable method to convert esters to the corresponding cyclopropylmethanol without compromising the difluorocyclopropane ring.
- Protection/deprotection strategies facilitate purification and handling of sensitive intermediates.
- The methods provide good to excellent yields (typically 90% or above) and allow for scale-up and further functionalization.
Chemical Reactions Analysis
Types of Reactions: (2,2-Difluoro-3-methylcyclopropyl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkyl groups in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can produce alcohols or amines as major products.
Substitution: Substitution reactions can lead to the formation of various halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
(2,2-Difluoro-3-methylcyclopropyl)methanol serves as a valuable building block in the development of pharmaceuticals. The structural features of the compound may enhance binding affinity to biological targets, facilitating enzyme inhibition or receptor modulation. This is particularly relevant for compounds with similar fluorinated structures that often exhibit significant biological activities.
Potential Therapeutic Applications :
- Interaction studies suggest that this compound may influence metabolic pathways and signaling processes, potentially aiding in the development of treatments for conditions such as diabetes and obesity through modulation of receptors like GPR120 .
Organic Synthesis
The compound is utilized as a precursor for synthesizing more complex molecules in organic chemistry. Its unique structure allows it to participate in various chemical reactions, including:
- Esterification : Reaction with alcohols to form esters.
- Decarboxylation : Under specific conditions, it can lose carbon dioxide to yield ketones.
Case Study 1: Diabetes Management
In vitro studies have demonstrated that this compound can enhance glucose uptake in adipocytes. This suggests its potential as an adjunct therapy for type 2 diabetes by improving insulin sensitivity through GPR120 receptor activation .
Case Study 2: Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to significant biological effects, impacting glucose metabolism and inflammatory responses associated with obesity .
Mechanism of Action
The mechanism by which (2,2-Difluoro-3-methylcyclopropyl)methanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound can be compared to cyclopropane methanol derivatives with varying substituents. Key examples include:
Key Observations :
- Fluorine vs. This could improve solubility in polar solvents or interactions with biological targets .
- Cyclopropane Strain : The ring strain in both compounds may increase susceptibility to ring-opening reactions, but fluorine’s electron-withdrawing effects could stabilize the cyclopropane in the difluoro derivative .
Market and Application Context
notes a lack of directly comparable marketed compounds for conditions like androgenetic alopecia. However, cyclopropane derivatives are explored in drug discovery for their unique stereochemical and electronic properties.
Biological Activity
(2,2-Difluoro-3-methylcyclopropyl)methanol is a fluorinated organic compound characterized by its unique cyclopropane structure, featuring two fluorine atoms and a hydroxymethyl group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
- Molecular Formula : C₄H₆F₂O
- Molecular Weight : Approximately 122.11 g/mol
- Structure : The compound consists of a three-membered cyclopropane ring with two fluorine substituents at the 2-position and a hydroxymethyl group attached to one of the ring carbons.
- Binding Affinity : The presence of fluorine atoms in the structure enhances the binding affinity to biological targets. This can influence enzyme inhibition or receptor interaction, which is critical for therapeutic efficacy.
- Reactivity with Biological Molecules : Fluorinated compounds often exhibit altered reactivity profiles compared to their non-fluorinated analogs, potentially leading to unique metabolic pathways and interactions within biological systems.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and potential biological implications of compounds similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1S,3S)-2,2-Difluorocyclopropylmethanol | Cyclopropane with difluoromethyl group | Lacks the methyl side chain present in the target compound |
| (1S,3S)-3-Methylcyclopropylmethanol | Cyclopropane with methyl group | No fluorine substitution |
| (1S,3S)-2,2-Difluoro-3-ethylcyclopropylmethanol | Cyclopropane with ethyl group | Ethyl instead of methyl alters steric properties |
Case Studies and Research Findings
Research indicates that compounds with similar difluorinated structures have shown significant biological effects. For instance:
- Antimicrobial Activity : Some difluorinated cyclopropanes have been explored for their potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes.
- Enzyme Inhibition : Studies on related compounds have demonstrated their capacity to inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may also exhibit similar properties.
Synthesis and Applications
The synthesis of this compound typically involves multi-step processes using advanced catalysts. The synthetic routes are optimized for yield and purity, making it suitable for various applications:
Q & A
Q. What are the optimal synthetic routes for (2,2-difluoro-3-methylcyclopropyl)methanol, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclopropanation of fluorinated alkenes using transition-metal catalysts (e.g., Rh or Cu) or via nucleophilic substitution of pre-functionalized cyclopropane precursors. For example, describes analogous cyclopropane syntheses involving coupling reactions (e.g., amide formation followed by reduction) . Optimization may involve adjusting solvent polarity (e.g., DMF for amidation), temperature (e.g., heating with DIPEA), and catalyst loading. Yield improvements could be achieved through iterative design of experiments (DoE), such as factorial analysis of variables like pH and solvent composition, as suggested in chromatographic modeling studies .
Q. How can spectroscopic techniques (NMR, MS, IR) be applied to characterize this compound?
- Methodological Answer :
- NMR : NMR is critical for identifying fluorine environments. For example, highlights the use of Smiles notation to infer fluorine substitution patterns in similar fluorinated cyclopropanes .
- MS : High-resolution mass spectrometry (HRMS) can confirm molecular weight (e.g., ~150–160 g/mol estimated for this compound) and fragmentation patterns.
- IR : Stretching frequencies for -OH (3200–3600 cm) and C-F bonds (1000–1400 cm) should be analyzed.
Cross-validation with computational methods (e.g., DFT for predicting NMR shifts) is recommended to resolve ambiguities .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Chromatographic methods (e.g., flash chromatography with silica gel) using gradient elution (hexane/ethyl acetate) are standard. For polar derivatives, reverse-phase HPLC with C18 columns and methanol/water mobile phases could be applied, as modeled in . Recrystallization in aprotic solvents (e.g., dichloromethane/hexane) may enhance purity.
Advanced Research Questions
Q. How do steric and electronic effects of the difluoro-methylcyclopropyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing nature of fluorine atoms increases electrophilicity at the cyclopropane ring, while steric hindrance from the methyl group may slow reactions. Computational studies (e.g., DFT) can map charge distribution and transition states. For example, ’s quantum-chemical profiling approach could predict reaction sites . Experimental validation via kinetic studies (e.g., monitoring substituent effects on SN2 rates) is recommended.
Q. What strategies can resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring strain-induced conformational flexibility). Techniques include:
- Variable-temperature NMR to probe ring-flipping or hindered rotation.
- 2D NMR (COSY, NOESY) to confirm coupling networks.
- X-ray crystallography for definitive structural assignment, as applied in for a structurally related fluorinated cyclopropane .
Cross-disciplinary approaches, such as qualitative research principles for addressing data inconsistencies (), emphasize iterative hypothesis testing .
Q. How does this compound’s stability vary under acidic or oxidative conditions?
- Methodological Answer : Stability studies should include:
- Acidic Conditions : Monitor degradation via HPLC under varying pH (e.g., HCl/NaHCO buffers) at elevated temperatures (accelerated aging).
- Oxidative Conditions : Expose to HO or UV/O and track byproducts with GC-MS.
’s hydrodynamic modeling of methanol crossover in fuel cells provides a framework for simulating diffusion-driven degradation.
Key Considerations for Researchers
- Synthetic Challenges : Cyclopropane ring strain and fluorine’s electronegativity require careful optimization of reaction conditions.
- Data Validation : Combine experimental and computational tools to address spectral ambiguities.
- Applications : Explore bioactivity (e.g., antimicrobial assays, enzyme inhibition) inspired by and .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
